Lalistat 2

描述

Lalistat 2 is a potent and specific competitive inhibitor of lysosomal acid lipase (LAL), an enzyme that plays a crucial role in lipid metabolism by hydrolyzing cholesteryl esters and triglycerides in lysosomes . This compound is widely used in scientific research to investigate the cell-specific functions of lysosomal acid lipase and lysosomal acid lipase deficiency in vitro, as well as to measure lysosomal acid lipase activity in human blood samples or cells .

生化分析

Biochemical Properties

Lalistat 2 plays a crucial role in biochemical reactions, particularly as an inhibitor of LAL . The compound interacts with this enzyme, inhibiting its function and thereby affecting the degradation of neutral lipids within lysosomes . The nature of this interaction is competitive, with this compound binding to the active site of the enzyme and preventing its normal substrate from doing so .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of LAL. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of LAL can lead to an accumulation of neutral lipids within lysosomes, which can have various downstream effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of LAL, thereby inhibiting the enzyme’s function . This binding interaction prevents the normal substrate of LAL from accessing the active site, leading to a decrease in the degradation of neutral lipids within lysosomes . This can result in changes in gene expression and other cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the degradation of neutral lipids within lysosomes . It interacts with the enzyme LAL, affecting its ability to degrade these lipids

准备方法

拉利司他2的合成涉及多个步骤,包括噻二唑环的形成和哌啶基团的连接。合成路线通常包括以下步骤:

噻二唑环的形成: 噻二唑环通过在特定条件下使适当的前体反应而形成。

哌啶基团的连接: 哌啶基团通过酯化反应连接到噻二唑环上。

拉利司他2的工业生产方法没有得到广泛的记载,但它们可能涉及扩大实验室合成程序,并针对产量和纯度进行优化。

化学反应分析

拉利司他2会发生各种化学反应,包括:

氧化: 拉利司他2在特定条件下会发生氧化反应,导致形成氧化衍生物。

还原: 还原反应可以将拉利司他2转化为还原形式,这些形式可能具有不同的生物活性。

这些反应中常用的试剂和条件包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

拉利司他2具有广泛的科学研究应用,包括:

化学: 拉利司他2用于研究溶酶体酸性脂肪酶的抑制及其对脂质代谢的影响。

生物学: 研究人员使用拉利司他2来研究溶酶体酸性脂肪酶在细胞过程中的作用,如自噬和脂滴形成。

医学: 拉利司他2用于与溶酶体贮积症相关的研究,如沃尔曼病和胆固醇酯贮积症,以了解其潜在机制和潜在的治疗方法。

作用机制

拉利司他2通过竞争性抑制溶酶体酸性脂肪酶来发挥作用。这种抑制阻止酶水解胆固醇酯和甘油三酯,导致这些脂质在溶酶体中积累。拉利司他2的分子靶点是溶酶体酸性脂肪酶的活性位点,它在那里结合并阻止酶的活性。 这种抑制会影响脂质代谢,并可能导致细胞脂质稳态发生改变 .

相似化合物的比较

拉利司他2在作为溶酶体酸性脂肪酶抑制剂的髙特异性和效力方面是独一无二的。类似的化合物包括:

奥利司他: 一种用于治疗肥胖症的脂肪酶抑制剂,但它与拉利司他2相比,靶标范围更广。

四氢利普司他: 另一种靶标范围更广的脂肪酶抑制剂。

拉利司他2以其对溶酶体酸性脂肪酶的高度特异性及其在脂质代谢的详细机制研究中的应用而脱颖而出。

属性

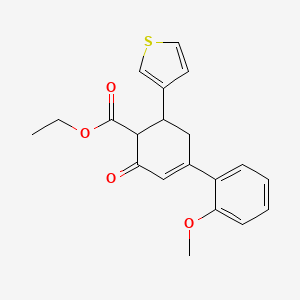

IUPAC Name |

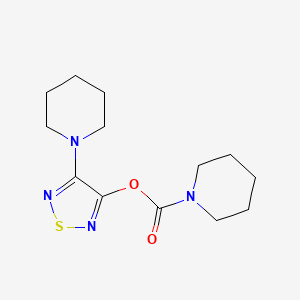

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYVHOTXOEBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lalistat 2 acts as a specific, irreversible inhibitor of LAL. [] While its exact mechanism of action is not fully elucidated, it's understood to bind directly to LAL, thereby blocking its enzymatic activity. This inhibition prevents the breakdown of lysosomal lipids, particularly cholesteryl esters, leading to their accumulation within lysosomes. [] This accumulation has been observed in various cell types, particularly macrophages, and is linked to altered lipid mediator production. []

ANone: While the provided texts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical name is 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. This indicates the presence of piperidine rings, a thiadiazole ring, and a carboxylate group within the molecule. Further information on its structural characteristics would require consultation of chemical databases or the primary literature on the compound's synthesis and characterization.

A: this compound is instrumental in a novel method for measuring LAL activity in dried blood spots (DBS). [, , ] By comparing total lipase activity in a blood sample to the activity in the presence of this compound, researchers can specifically determine LAL activity. [] This method has proven effective in differentiating between healthy individuals, carriers of LAL deficiency, and patients with Wolman disease (WD) or Cholesteryl Ester Storage Disease (CESD). [, , ]

A: Yes, research utilizing this compound in LAL deficiency diagnostics has identified a prevalent mutation, c.894G>A, in the LIPA gene (coding for LAL) among Russian patients. [] This finding underscores the utility of this compound in facilitating genetic studies of LAL deficiency.

A: One study mentions potential “off-target” effects of this compound on neutral lipid hydrolases. [] While the specific details of these effects are not provided, it highlights the need to consider potential interactions with other enzymes when interpreting experimental results. Further research into the specificity of this compound is necessary to fully understand its potential off-target activity.

A: Yes, this compound has been employed to study the role of LAL in lipid metabolism and mediator synthesis in macrophages. [] By acutely inhibiting LAL activity, researchers demonstrated that LAL-mediated lipid hydrolysis within lysosomes contributes significantly to the production of lipid mediators derived from 18:2 and 20:4 fatty acids. [] This highlights the utility of this compound as a tool to dissect the specific functions of LAL in cellular processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)

![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)

![(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one](/img/structure/B2906318.png)

![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2906323.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/new.no-structure.jpg)

![methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate](/img/structure/B2906328.png)

![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)